Dapiprazole

Description

Properties

IUPAC Name |

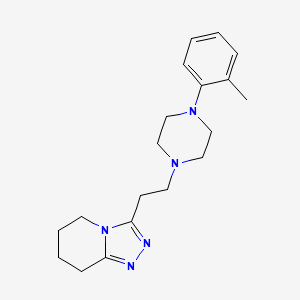

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19/h2-3,6-7H,4-5,8-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWZESUMWJKKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223140 | |

| Record name | Dapiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dapiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 7.51e-01 g/L | |

| Record name | Dapiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72822-12-9 | |

| Record name | Dapiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72822-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapiprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RNZ8GJO7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dapiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dapiprazole's Antagonistic Mechanism of Action on Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole is a potent and selective antagonist of alpha-1 adrenergic receptors, with a pronounced affinity for the α1A and α1D subtypes over the α1B subtype. Its mechanism of action is centered on the competitive blockade of these receptors, primarily in smooth muscle tissues. This antagonism inhibits the canonical Gq/11-mediated signaling cascade, preventing the downstream mobilization of intracellular calcium and subsequent physiological responses, such as smooth muscle contraction. This technical guide provides an in-depth exploration of this compound's interaction with alpha-1 adrenergic receptors, detailing its binding affinities, the intricacies of the signaling pathways it modulates, and the experimental protocols used to elucidate its mechanism of action.

Introduction

This compound is a pharmaceutical agent recognized for its alpha-1 adrenergic antagonist properties.[1][2] Clinically, it has been utilized in ophthalmology to reverse mydriasis induced by adrenergic agonists.[2] Its therapeutic effect stems from its ability to block the alpha-1 adrenergic receptors on the dilator muscle of the iris, leading to miosis (pupil constriction).[1][2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for its optimal use and for the development of novel therapeutics targeting the alpha-1 adrenergic system. This guide synthesizes the current knowledge on this compound's interaction with alpha-1 adrenergic receptor subtypes, providing quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.

Quantitative Analysis of this compound's Affinity for Alpha-1 Adrenergic Receptor Subtypes

The affinity of this compound for the different alpha-1 adrenergic receptor subtypes has been primarily determined through functional antagonism studies, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Receptor Subtype | Tissue Preparation | Agonist | pA2 Value | Reference |

| Alpha-1A | Rat Vas Deferens | Norepinephrine | 7.93 | |

| Alpha-1B | Guinea-pig Spleen | Norepinephrine | 7.13 | |

| Alpha-1D | Rat Aorta | Norepinephrine | 8.26 |

Table 1: Functional Affinity (pA2) of this compound for Alpha-1 Adrenergic Receptor Subtypes.

Signaling Pathways Modulated by this compound

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade. This compound, as a competitive antagonist, prevents this initial activation step.

The Canonical Gq/11-PLC Signaling Pathway

The primary signaling pathway for all alpha-1 adrenergic receptor subtypes involves the activation of Phospholipase C (PLC).

Subtype-Specific and Non-Canonical Signaling

Recent evidence suggests that alpha-1 adrenergic receptor subtypes can also engage in signaling pathways beyond the canonical PLC activation. The α1A-AR subtype, in particular, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), through an endocytic pathway that is independent of Gq/PLC/PKC signaling. Stimulation of α1b and α1d-AR can also lead to the activation of phospholipase A2.

References

Pharmacology of Dapiprazole as a Miotic Agent: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the pharmacology of dapiprazole, an α-adrenergic antagonist, with a specific focus on its application as a miotic agent. This compound is primarily utilized to reverse iatrogenically induced mydriasis following ophthalmic examinations. This guide details its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and summarizes key clinical and preclinical findings. It includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of cellular pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is a selective alpha-1 adrenergic receptor antagonist belonging to the N-arylpiperazine class of compounds.[1] Marketed under the brand name Rev-Eyes, it is formulated as a 0.5% ophthalmic solution to reverse mydriasis (pupil dilation) induced by adrenergic (e.g., phenylephrine) or, to a lesser extent, parasympatholytic agents (e.g., tropicamide).[2][3][4] Its clinical utility lies in its ability to rapidly restore normal pupillary function and visual acuity after diagnostic eye examinations, reducing photophobia and discomfort for the patient.[4] While effective, it has been discontinued in some markets due to a relatively slow onset of action compared to other options.

Mechanism of Action

This compound's miotic effect is mediated by its antagonism of α1-adrenergic receptors located on the iris dilator muscle. The diameter of the pupil is controlled by the opposing actions of two iris muscles: the sympathetically innervated dilator muscle and the parasympathetically innervated sphincter muscle.

-

Sympathetic Control of Mydriasis: The sympathetic nervous system releases norepinephrine, which binds to α1-adrenergic receptors on the iris dilator muscle. This binding initiates a signaling cascade that results in muscle contraction, pulling the iris radially and causing the pupil to dilate (mydriasis).

-

This compound's Antagonistic Action: this compound selectively binds to and blocks these α1-adrenergic receptors. By preventing norepinephrine from binding, it inhibits the contraction of the dilator muscle.

-

Resultant Miosis: The unopposed action of the parasympathetically controlled iris sphincter muscle, which constricts the pupil, becomes dominant. This leads to a reduction in pupil size, an effect known as miosis.

Importantly, this compound has no significant effect on the ciliary muscle, meaning it does not induce changes in the depth of the anterior chamber or the thickness of the lens, nor does it significantly impact accommodation.

Pharmacodynamics

The primary pharmacodynamic effect of topical this compound is pupillary constriction. Its activity is characterized by its receptor binding profile and its clinical effects on pupil size and intraocular pressure.

Receptor Affinity

This compound exhibits selectivity for α1-adrenoceptor subtypes. Functional affinity studies have shown it to be moderately selective for the A and D subtypes over the B subtype. This selectivity profile may contribute to its specific ocular effects with minimal systemic side effects.

Table 1: Functional Affinity of this compound at α1-Adrenoceptor Subtypes

| Receptor Subtype | Tissue Model | pA2 Value |

|---|---|---|

| α1A | Rat Vas Deferens | 7.93 |

| α1B | Guinea-Pig Spleen | 7.13 |

| α1D | Rat Aorta | 8.26 |

Data sourced from Eltze M, 1997. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Clinical Efficacy

This compound has demonstrated safe and rapid reversal of mydriasis produced by phenylephrine and, to a lesser degree, tropicamide. The rate of pupillary constriction can be influenced by iris color, with a slightly slower onset in individuals with brown irides compared to those with blue or green irides; however, the final pupil size achieved is not affected by eye color.

Table 2: Clinical Efficacy of this compound 0.5% in Reversing Mydriasis

| Mydriatic Agent(s) | Study Population | Key Finding | Reference |

|---|---|---|---|

| Phenylephrine 2.5% & Tropicamide 1% | 50 subjects | Statistically significant decrease in pupil size in this compound-treated eyes vs. control eyes. | Allinson RW, et al. 1990 |

| Phenylephrine 2.5% or 10% | Optometry students & spouses | Effective reversal for both phenylephrine concentrations. Partially effective for tropicamide 0.5%. | Nyman N, et al. 1990 |

| Phenylephrine 2.5% & Tropicamide 0.5% | N/A | A lower dosage (one drop) is as efficacious as higher dosages (2+ drops) with fewer side effects. | Doughty MJ, et al. 1998 |

Effects on Intraocular Pressure (IOP)

This compound does not significantly alter intraocular pressure in either normotensive eyes or in eyes with elevated IOP. Some studies have noted a reduction in postoperative IOP rise when used intracamerally after cataract surgery.

Pharmacokinetics

-

Administration and Absorption: this compound is administered as a topical ophthalmic solution. Following instillation, it penetrates the corneal epithelium to reach ocular tissues.

-

Distribution: It achieves high concentrations in the iris and ciliary body, tissues rich in adrenoceptors. This targeted distribution contributes to its localized effect.

-

Systemic Exposure: Systemic absorption after topical administration is negligible, minimizing the risk of systemic side effects. Plasma concentrations are very low compared to those after systemic administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological studies. Below are representative protocols for key experiments used to evaluate this compound.

Protocol: In Vitro Receptor Affinity Assay

This protocol is based on functional affinity studies used to determine the potency of antagonists like this compound.

-

Tissue Preparation: Isolate tissues expressing specific α1-adrenoceptor subtypes (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, rat aorta for α1D).

-

Experimental Setup: Mount tissues in an organ bath containing an appropriate physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve for an α1-agonist (e.g., norepinephrine) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 60 minutes).

-

Second Concentration-Response Curve: In the continued presence of this compound, generate a second concentration-response curve for the agonist.

-

Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot to determine the pA2 value, which quantifies the affinity of this compound for the receptor subtype.

Protocol: In Vivo Mydriasis Reversal Study (Human Clinical Trial)

This protocol outlines a typical double-masked, placebo-controlled crossover study to evaluate the efficacy of this compound in human subjects.

-

Subject Recruitment: Enroll healthy adult volunteers with no history of ocular disease. Obtain informed consent.

-

Baseline Measurements: Measure baseline pupil diameter (in scotopic conditions), accommodative amplitude, and visual acuity.

-

Induction of Mydriasis: Instill a standard mydriatic agent (e.g., 2 drops of 2.5% phenylephrine) into both eyes of each subject.

-

Confirmation of Mydriasis: Wait for maximal pupil dilation (e.g., 60 minutes) and record the pupil diameter.

-

Randomized Treatment: Randomly assign one eye to receive this compound 0.5% solution and the other to receive a placebo (e.g., saline or vehicle). Administer 2 drops.

-

Data Collection: Measure pupil diameter, accommodative amplitude, and visual acuity at fixed intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) post-treatment.

-

Adverse Event Monitoring: Record any adverse events, such as conjunctival redness, burning, or stinging.

-

Statistical Analysis: Compare the change in pupil diameter from the mydriatic baseline between the this compound-treated and placebo-treated eyes using appropriate statistical tests (e.g., paired t-test or ANOVA).

Safety and Adverse Effects

This compound is generally well-tolerated. The most common adverse effects are localized to the eye and are transient.

-

Very Common (>80%): Conjunctival injection (redness).

-

Common: Burning or stinging upon instillation, ptosis (drooping eyelid), lid edema, and chemosis.

These effects are typically mild and resolve without intervention. Systemic side effects are rare due to negligible systemic absorption.

Conclusion

This compound is a selective α1-adrenergic antagonist that effectively and safely reverses pharmacologically induced mydriasis by blocking α1-receptors on the iris dilator muscle. Its action is localized to the eye, with negligible systemic absorption and a favorable safety profile. While its clinical use has been limited in some areas by a slower onset of action, its well-defined mechanism and pharmacodynamic properties make it a valuable subject for pharmacological research and a clear example of targeted adrenergic antagonism in ophthalmology. The data and protocols presented in this guide offer a robust framework for professionals engaged in ocular drug development and research.

References

The Role of Dapiprazole in Ophthalmology Research: A Technical Guide

Abstract

Dapiprazole is a selective alpha-1 adrenergic antagonist primarily recognized in ophthalmology for its miotic properties. Its principal clinical application has been the reversal of iatrogenically induced mydriasis following diagnostic eye examinations. By selectively blocking alpha-1 adrenergic receptors on the iris dilator muscle, this compound induces pupillary constriction without significantly affecting accommodation or intraocular pressure in most cases.[1][2][3] This technical guide provides an in-depth review of this compound's mechanism of action, its application in clinical research for reversing mydriasis, and its investigational role in glaucoma management. The document summarizes key quantitative data from clinical studies, details experimental protocols, and presents signaling pathways and workflows to support researchers, scientists, and drug development professionals in the field of ophthalmology.

Introduction

This compound hydrochloride is a piperazine derivative that functions as a potent alpha-1 adrenoceptor antagonist.[4] In ophthalmology, it is formulated as a 0.5% topical solution and is best known for reversing pupillary dilation caused by adrenergic agonists like phenylephrine and, to a lesser extent, parasympatholytic agents like tropicamide. Its targeted action on the iris dilator muscle provides a specific mechanism for miosis without the accommodative spasm associated with cholinergic agonists. While its use in the United States was discontinued due to its slow onset of action and side effects like conjunctival redness, its unique mechanism continues to make it a subject of interest in ophthalmic research, particularly in studies involving aqueous humor dynamics and pigmentary glaucoma.

Mechanism of Action

Primary Mechanism: Alpha-1 Adrenergic Blockade

The size of the pupil is controlled by the antagonistic actions of the iris sphincter (circular) muscle, which is under parasympathetic control, and the iris dilator (radial) muscle, which is under sympathetic control. The iris dilator muscle contains alpha-1 adrenergic receptors.

-

Mydriasis (Pupil Dilation): Adrenergic agonists, such as the endogenous neurotransmitter norepinephrine or the topical drug phenylephrine, bind to these alpha-1 receptors. This binding initiates a signaling cascade that results in the contraction of the dilator muscle, leading to an increase in pupil diameter (mydriasis).

-

Miosis (Pupil Constriction) by this compound: this compound competitively blocks these alpha-1 adrenergic receptors. By preventing adrenergic agonists from binding, it relaxes the iris dilator muscle. The unopposed action of the parasympathetically controlled iris sphincter muscle then leads to pupillary constriction (miosis).

Critically, this compound has no significant effect on the ciliary muscle, which controls accommodation (the eye's ability to focus). This specificity allows it to reduce pupil size without inducing the myopia or brow-ache commonly associated with parasympathomimetic miotics like pilocarpine.

Effects on Aqueous Humor Dynamics

While this compound does not significantly alter intraocular pressure (IOP) in normotensive or glaucomatous eyes under normal conditions, research suggests a potential long-term benefit in pigmentary glaucoma. In this condition, it is hypothesized that the posterior iris chafes against lens zonules, causing pigment dispersion into the anterior chamber. This pigment can clog the trabecular meshwork, impeding aqueous humor outflow and raising IOP.

The miotic effect of this compound may cause "iridoplegia," flattening the iris configuration and reducing its contact with the zonules. This is thought to decrease pigment shedding, allowing the trabecular meshwork to clear accumulated pigment over time, thereby improving the facility of aqueous outflow.

Core Application: Reversal of Mydriasis

The primary role of this compound in clinical research has been to safely and effectively reverse pharmacologically induced mydriasis, reducing the duration of photophobia and blurred vision for patients after dilated fundus examinations.

Quantitative Analysis of Clinical Studies

Numerous studies have quantified the efficacy of this compound for reversing mydriasis. The data consistently show a statistically significant reduction in pupil size compared to placebo.

| Study Focus | This compound Concentration | Mydriatic Agents Used | Key Quantitative Findings | Reference |

| Intraocular Use in Cataract Surgery | 0.125%, 0.25%, 0.5% | Pre-operative mydriatics | 0.25% and 0.5% concentrations were significantly effective in reversing mydriasis post-surgery compared to balanced salt solution, with no significant difference between the two concentrations. | |

| Reversal in Healthy Volunteers | 0.5% | Tropicamide 1% & Phenylephrine 2.5% | A significant difference in the decrease in pupil size was observed between the this compound-treated eye and the control eye. | |

| Dose-Response in Rabbits | 0.005% to 0.05% (Intracameral) | Phenylephrine 10% & Tropicamide 0.5% | With 0.05% this compound, pupil diameter was reduced from 8.7 ± 0.22 mm (dilated) to 5.6 ± 0.29 mm. Baseline was 5.3 ± 0.31 mm. | |

| Dose Regimen Comparison | 0.5% | Phenylephrine 2.5% | A single drop regimen was found to have a clinical effect equivalent to the recommended 2+2 drop regimen (P = 0.620). |

Experimental Protocols

-

Study Design: A double-masked, placebo-controlled, crossover study.

-

Subjects: 60 healthy volunteers, aged 18-40.

-

Procedure:

-

Induction of Mydriasis: Both eyes of each subject are dilated with one drop of 2.5% phenylephrine.

-

Treatment Application: After 60 minutes, one eye is randomly assigned to receive 0.5% this compound, while the contralateral eye receives a placebo vehicle.

-

Dosing Regimens: Each subject is tested with three different this compound regimens in separate sessions, with a washout period of at least 5 days between sessions:

-

Regimen A: One drop of this compound.

-

Regimen B: One drop, followed 5 minutes later by a second drop.

-

Regimen C: Two drops, followed 5 minutes later by two additional drops.

-

-

Measurements: Pupil diameter is measured at baseline, after dilation, and at regular intervals post-treatment for several hours.

-

-

Primary Endpoint: The area under the curve (AUC) for the change in pupil diameter from the post-dilation baseline is calculated to compare the efficacy of the different regimens.

Emerging Research Area: Glaucoma

Rationale and Proposed Mechanism in Pigmentary Glaucoma

The application of this compound in pigmentary glaucoma is based on its mechanical effect on iris anatomy rather than a direct IOP-lowering pharmacological action. The proposed mechanism aims to address the root cause of pigment dispersion. By inducing miosis, this compound is thought to reduce the posterior bowing of the iris, thereby minimizing mechanical contact with the lens zonules and decreasing the shedding of pigment into the aqueous humor. This, in turn, may allow the trabecular meshwork's natural clearing mechanisms to improve outflow facility over an extended period.

Quantitative Analysis of Clinical Data

A key long-term study investigated the effect of adjunctive this compound therapy on aqueous humor dynamics in patients with pigmentary glaucoma.

| Parameter | Baseline (Mean ± SD) | 36 Months (Mean ± SD) | P-value | Reference |

| Total Outflow Facility (C) (ml min⁻¹ mm Hg⁻¹) | 0.17 ± 0.04 | 0.22 ± 0.07 | 0.010 | |

| Po/C Ratio (Q) | 113.39 ± 31.02 | 89.22 ± 51.66 | 0.036 |

Experimental Protocol

-

Study Design: A comparative longitudinal study.

-

Subjects: 16 patients diagnosed with pigmentary glaucoma.

-

Treatment Group: Administered 0.5% this compound eye drops three times daily as an adjunctive therapy to their existing treatment of 0.5% timolol twice daily.

-

Control Group: 16 age- and sex-matched patients with pigmentary glaucoma treated with 0.5% timolol alone.

-

Procedure:

-

Baseline Measurement: All subjects undergo computerized tonography to determine baseline aqueous humor dynamics, including total outflow facility (C) and the Po/C ratio (Q).

-

Follow-up: Computerized tonography is repeated at 3, 12, and 36 months after the initiation of this compound treatment.

-

-

Primary Endpoint: The change in outflow facility (C) and Po/C ratio from baseline to the 36-month follow-up point is compared within the treatment group using a paired t-test.

Pharmacokinetics and Safety Profile

Ocular Pharmacokinetics

Following topical administration, this compound penetrates the cornea to reach ocular tissues. Studies in rabbits show that it achieves high concentrations in the iris and ciliary bodies, which corresponds to its site of action on alpha-1 adrenoceptors. A key advantage for an ophthalmic drug is its negligible systemic absorption, which minimizes the risk of systemic side effects.

Adverse Effects

The clinical use of this compound is associated with several common, though generally transient, side effects. These adverse events were a contributing factor to its discontinuation in some markets.

| Adverse Effect | Incidence | Notes | Reference |

| Conjunctival Injection (Redness) | > 80% | Typically lasts for about 20 minutes post-instillation. | |

| Burning/Stinging on Instillation | ~ 50% | A common sensation immediately after the drop is applied. | |

| Ptosis (Drooping Eyelid) | 10% - 40% | ||

| Lid Erythema / Lid Edema | 10% - 40% | Redness and swelling of the eyelid. | |

| Chemosis (Conjunctival Swelling) | 10% - 40% | ||

| Itching | 10% - 40% | ||

| Punctate Keratitis / Corneal Edema | 10% - 40% | Mild corneal irritation or swelling. | |

| Browache / Headache | 10% - 40% | ||

| Photophobia (Light Sensitivity) | 10% - 40% | ||

| Blurred Vision, Dry Eyes, Tearing | < 10% | Reported less frequently. |

Conclusion and Future Directions

This compound holds a distinct position in ophthalmic research as a selective alpha-1 adrenergic antagonist. Its primary, well-documented role is the effective reversal of pharmacologically induced mydriasis. While its clinical use has waned, the detailed study of its mechanism and effects provides valuable insights for ocular drug development. The research into its long-term effects on aqueous humor outflow in pigmentary glaucoma suggests a potential therapeutic niche that warrants further investigation. Future research could explore optimized formulations to improve the onset of action and reduce local irritation, or investigate its utility in other conditions where miosis without accommodative effects is desirable, such as reducing night-time visual aberrations following refractive surgery.

References

An In-depth Technical Guide to the Laboratory Synthesis of Dapiprazole

For Researchers, Scientists, and Drug Development Professionals

This guide details a plausible and chemically sound laboratory-scale synthesis pathway for Dapiprazole. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. Each step is described with a detailed experimental protocol, and all quantitative data is summarized for clarity. The logical workflow of the synthesis is also visualized using a DOT script-generated diagram.

Overview of the Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Stage 1: Synthesis of the Piperazine Moiety: Preparation of 1-(o-tolyl)piperazine.

-

Stage 2: Synthesis of the Heterocyclic Core: Construction of the 3-(2-chloroethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridine intermediate.

-

Stage 3: Final Condensation: Alkylation of 1-(o-tolyl)piperazine with the chloroethyl-substituted heterocyclic core to yield this compound.

The overall synthetic scheme is depicted in the workflow diagram below.

Figure 1: Proposed Synthesis Pathway for this compound.

Data Presentation

The following table summarizes the expected yields for each key step in the synthesis of this compound. These values are based on literature precedents for similar reactions.

| Step | Reactants | Product | Expected Yield (%) |

| Stage 1 | |||

| 1.1: Synthesis of 1-(o-tolyl)piperazine | 2-Bromotoluene, Piperazine | 1-(o-tolyl)piperazine | 80-90 |

| Stage 2 | |||

| 2.1: Synthesis of 2-Hydrazinopyridine | 2-Chloropyridine, Hydrazine hydrate | 2-Hydrazinopyridine | 85-95 |

| 2.2: Acylation and Cyclization | 2-Hydrazinopyridine, 3-Chloropropionyl chloride | [1][2]Triazolo[4,3-a]pyridin-3(2H)-one | 70-80 |

| 2.3: Reduction and Alkylation | Triazolo[4,3-a]pyridin-3(2H)-one, Reducing agent, 2-Bromoethanol | 3-(2-Hydroxyethyl)-triazolo[4,3-a]pyridine | 60-70 |

| 2.4: Catalytic Hydrogenation | 3-(2-Hydroxyethyl)-triazolo[4,3-a]pyridine | 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine | >95 |

| 2.5: Chlorination | 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine, Thionyl chloride | 3-(2-Chloroethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine | 80-90 |

| Stage 3 | |||

| 3.1: Final Condensation | 1-(o-tolyl)piperazine, 3-(2-Chloroethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine | This compound | 75-85 |

Experimental Protocols

Stage 1: Synthesis of 1-(o-tolyl)piperazine

1.1: Buchwald-Hartwig Amination

-

Materials: 2-Bromotoluene, Piperazine, Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaO t Bu), Toluene (anhydrous).

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Add piperazine (1.2 eq.) and anhydrous toluene.

-

Stir the mixture for 10 minutes at room temperature.

-

Add 2-bromotoluene (1.0 eq.) to the mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(o-tolyl)piperazine.

-

Stage 2: Synthesis of 3-(2-Chloroethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine

2.1: Synthesis of 2-Hydrazinopyridine

-

Materials: 2-Chloropyridine, Hydrazine hydrate (80% solution), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyridine (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (3.0 eq.) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-hydrazinopyridine.

-

2.2: Acylation and Cyclization to formTriazolo[4,3-a]pyridin-3(2H)-one

-

Materials: 2-Hydrazinopyridine, 3-Chloropropionyl chloride, Triethylamine, Acetonitrile.

-

Procedure:

-

Dissolve 2-hydrazinopyridine (1.0 eq.) in acetonitrile and cool the solution to 0 °C.

-

Add triethylamine (1.1 eq.) to the solution.

-

Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in acetonitrile, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to reflux for 8-12 hours to effect cyclization.

-

Monitor the reaction by TLC.

-

Cool the mixture, filter the precipitate, and wash with cold acetonitrile.

-

The filtrate can be concentrated and the residue purified by column chromatography to obtain additional product.

-

2.3: Reduction and Alkylation to form 3-(2-Hydroxyethyl)-triazolo[4,3-a]pyridine

-

Materials: Triazolo[4,3-a]pyridin-3(2H)-one, Lithium aluminum hydride (LAH), 2-Bromoethanol, Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

To a suspension of LAH (2.0 eq.) in anhydrous THF at 0 °C, slowly add the triazolopyridinone (1.0 eq.).

-

Allow the mixture to stir at room temperature for 2 hours, then reflux for 4 hours.

-

Cool the reaction to 0 °C and carefully quench with water, followed by 15% NaOH solution.

-

Filter the aluminum salts and wash with THF.

-

To the filtrate, add sodium hydride (1.2 eq.) at 0 °C and stir for 30 minutes.

-

Add 2-bromoethanol (1.1 eq.) and allow the reaction to proceed at room temperature for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer and concentrate to give the crude product, which is purified by column chromatography.

-

2.4: Catalytic Hydrogenation

-

Materials: 3-(2-Hydroxyethyl)-triazolo[4,3-a]pyridine, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

Dissolve the aromatic precursor (1.0 eq.) in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50-100 psi).

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate to obtain the saturated product.

-

2.5: Chlorination

-

Materials: 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine, Thionyl chloride (SOCl₂), Dichloromethane (anhydrous).

-

Procedure:

-

Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add thionyl chloride (1.2 eq.).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers, filter, and concentrate to yield the chloroethyl intermediate.

-

Stage 3: Final Condensation to this compound

3.1: Alkylation of 1-(o-tolyl)piperazine

-

Materials: 1-(o-tolyl)piperazine, 3-(2-Chloroethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine, Potassium carbonate (K₂CO₃), Acetonitrile, Potassium iodide (KI, catalytic).

-

Procedure:

-

To a solution of 1-(o-tolyl)piperazine (1.1 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and a catalytic amount of potassium iodide.

-

Add the chloroethyl intermediate (1.0 eq.) to the mixture.

-

Reflux the reaction for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Mandatory Visualizations

Figure 2: High-level logical relationship of the synthesis stages.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Alpha-Adrenergic Receptor Binding of Dapiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro alpha-adrenergic receptor binding characteristics of Dapiprazole, a potent and selective alpha-1 adrenoceptor antagonist. This compound is primarily used in ophthalmology to reverse mydriasis following eye examinations.[1][2] Its mechanism of action involves blocking the alpha-1 adrenergic receptors in the smooth muscle of the iris, leading to miosis. This guide details the binding profile of this compound, experimental protocols for its characterization, and the associated cellular signaling pathways.

This compound's Binding Affinity at α1-Adrenoceptor Subtypes

This compound exhibits a degree of selectivity for different subtypes of the alpha-1 adrenoceptor. Functional affinity studies have quantified its antagonist activity at α1A, α1B, and α1D subtypes. The affinity is expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values are indicative of greater antagonist potency.

Quantitative analysis reveals that this compound has a comparatively higher affinity for the α1A and α1D adrenoceptor subtypes over the α1B subtype.[3] Specifically, its affinity is approximately 10-fold more selective for the A and D subtypes compared to the B subtype.

| Adrenoceptor Subtype | Tissue Source | pA2 Value |

| α1A | Rat Vas Deferens | 7.93 |

| α1B | Guinea-Pig Spleen | 7.13 |

| α1D | Rat Aorta | 8.26 |

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, these receptors, which are coupled to Gq/11 proteins, initiate a signaling cascade. This process involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound binds to these receptors but does not activate them, thereby blocking the downstream signaling cascade.

Experimental Protocol: In Vitro Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. The following protocol is a representative competitive binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors using a radiolabeled antagonist like [3H]-prazosin.

I. Materials and Reagents

-

Membrane Preparation: Tissue homogenates or cultured cells expressing the target alpha-1 adrenergic receptor subtype.

-

Radioligand: [3H]-prazosin (a high-affinity alpha-1 antagonist).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Phentolamine (or another high-concentration unlabeled alpha-blocker).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Protein Assay Reagents (e.g., BCA kit).

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI), scintillation counter.

II. Membrane Preparation

-

Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.

-

Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

III. Radioligand Binding Assay (Competitive Inhibition)

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.

-

Set up the assay in 96-well plates with a final volume of 250 µL per well.

-

To each well, add the following components in order:

-

50 µL of binding buffer (for total binding) OR 50 µL of a saturating concentration of phentolamine (e.g., 10 µM) for non-specific binding OR 50 µL of varying concentrations of this compound.

-

50 µL of [3H]-prazosin solution at a fixed concentration (typically at or below its Kd value).

-

150 µL of the membrane preparation (containing 50-120 µg of protein for tissue membranes).

-

-

Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filters (e.g., 30 minutes at 50°C).

-

Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

IV. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of phentolamine) from the total binding (counts with buffer only) and from the counts at each this compound concentration.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin).

-

Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

References

The Physiology of Iris Dilator Muscle Relaxation by Dapiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological effects of dapiprazole on the physiology of the iris dilator muscle. This compound, an α1-adrenergic receptor antagonist, induces miosis by inhibiting the contraction of the iris dilator muscle, a critical function in ophthalmology for reversing pharmacologically induced mydriasis. This document details this compound's mechanism of action, its binding affinities for α1-adrenergic receptor subtypes, and the downstream signaling pathways affected. Furthermore, it presents quantitative data from clinical studies and outlines detailed experimental protocols for the in-vitro assessment of its effects, providing a comprehensive resource for researchers in ophthalmology and pharmacology.

Introduction

The iris dilator muscle, a smooth muscle of the eye, is responsible for increasing pupil size (mydriasis) in response to sympathetic stimulation. This physiological process is primarily mediated by the activation of α1-adrenergic receptors by norepinephrine. Pharmacological agents that mimic this effect, such as phenylephrine, are routinely used in ophthalmic examinations to induce mydriasis for fundoscopic evaluation. However, the prolonged mydriasis and associated photosensitivity can be inconvenient and disabling for patients. This compound is a selective α1-adrenergic receptor antagonist used topically to reverse iatrogenic mydriasis by promoting pupillary constriction (miosis).[1][2] This guide elucidates the core physiological and pharmacological principles underlying the action of this compound on the iris dilator muscle.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at α1-adrenergic receptors located on the iris dilator muscle.[3] By binding to these receptors without activating them, this compound prevents the endogenous agonist norepinephrine and exogenous agonists like phenylephrine from binding and initiating the signaling cascade that leads to muscle contraction.[4] This blockade of α1-adrenergic receptors results in the relaxation of the iris dilator muscle, allowing the opposing sphincter pupillae muscle (under parasympathetic control) to constrict the pupil, leading to miosis.[2]

Adrenergic Receptor Subtype Selectivity

Functional studies have demonstrated that this compound exhibits a degree of selectivity for different α1-adrenergic receptor subtypes. It shows a higher affinity for the α1A and α1D subtypes compared to the α1B subtype. This selectivity profile may contribute to its specific ocular effects and tolerability.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Functional Antagonist Affinity of this compound at α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue Preparation | pA2 Value | Reference |

| α1A | Rat Vas Deferens | 7.93 | |

| α1B | Guinea-Pig Spleen | 7.13 | |

| α1D | Rat Aorta | 8.26 | |

| pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. |

Table 2: Clinical Efficacy of this compound in Reversing Phenylephrine-Induced Mydriasis

| Study | Mydriatic Agent(s) | This compound Concentration | Key Finding | Reference |

| Nyman & Keates, 1986 | 2.5% & 10% Phenylephrine | 0.5% | Effective reversal of mydriasis. | |

| Doughty & Lyle, 1992 | 2.5% Phenylephrine & 0.5% Tropicamide | Not Specified | Accelerated reversal of mydriasis. | |

| Allinson et al., 1990 | 2.5% Phenylephrine | 0.5% | Significant reduction in pupil diameter. | |

| Connor et al., 1993 | 2.5% Phenylephrine & 1.0% Tropicamide | 0.5% | Statistically significant reduction in pupil diameter at 60 minutes. | |

| Warlich et al., 1995 | Phenylephrine | 0.5% | Normalized pupil diameter within 1 hour. | |

| Doughty et al., 1996 | 2.5% Phenylephrine & 0.5% Tropicamide | 0.5% | A single drop was as effective as a 2+2 drop regimen. |

Signaling Pathways

The contraction of the iris dilator muscle is initiated by the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors. The binding of an agonist like phenylephrine triggers a downstream signaling cascade. This compound, by blocking this initial step, prevents the subsequent events leading to muscle contraction.

α1-Adrenergic Receptor Signaling in Iris Dilator Muscle Contraction

Antagonistic Action of this compound```dot

Conclusion

This compound is a selective α1-adrenergic receptor antagonist that effectively reverses mydriasis by inhibiting the contraction of the iris dilator muscle. Its mechanism of action is well-characterized, involving the competitive blockade of α1-adrenergic receptors, with a preference for the α1A and α1D subtypes. This guide provides a comprehensive overview of the physiological and pharmacological principles of this compound's action, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers and professionals in the fields of ophthalmology and drug development, facilitating further investigation into the modulation of iris dilator muscle physiology.

References

- 1. Affinity of the miotic drug, this compound, at alpha 1-adrenoceptor subtypes A, B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C19H27N5 | CID 3033538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Clinical use of mydriasis with 10% phenylephrine and its antagonism by 0.5% this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Dapiprazole for Glaucoma Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole, an α-adrenergic antagonist, is primarily recognized for its miotic properties in reversing iatrogenically induced mydriasis. While not indicated for the primary treatment of open-angle glaucoma, emerging evidence suggests a potential therapeutic niche for this compound in specific glaucoma subtypes, particularly pigmentary glaucoma. This technical guide synthesizes the current understanding of this compound's mechanism of action, summarizes key experimental findings, and provides an overview of its potential, albeit limited, role in glaucoma management. The data presented herein is collated from preliminary studies and warrants further investigation to establish definitive clinical efficacy and safety profiles for this application.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor and the mainstay of current treatment is elevated intraocular pressure (IOP). This compound hydrochloride is an alpha-1 adrenergic receptor blocker.[1] Its established clinical use is in ophthalmology to reverse mydriasis following eye examinations.[1] Although most studies and official drug information indicate that this compound does not significantly affect IOP in normotensive or hypertensive eyes,[1][2][3] specific investigations have explored its utility in pigmentary glaucoma and in mitigating postoperative IOP spikes. This document provides a detailed overview of these preliminary investigations.

Mechanism of Action

This compound's primary mechanism of action is the blockade of α1-adrenergic receptors located on the dilator muscle of the iris. This action inhibits the mydriatic effect of α-adrenergic agonists, resulting in pupillary constriction (miosis).

In the context of pigmentary glaucoma, the proposed mechanism extends beyond simple miosis. It is hypothesized that this compound-induced iridoplegia (paralysis of the iris muscle) reduces the mechanical chafing between the posterior iris epithelium and the lens zonules. This, in turn, is thought to decrease the shedding of pigment granules into the anterior chamber, which can otherwise obstruct the trabecular meshwork and impede aqueous humor outflow, leading to increased IOP. Over time, this reduction in pigment dispersion may allow for enhanced clearance of existing pigment from the trabecular meshwork, thereby improving outflow facility.

Signaling Pathway of this compound

Caption: this compound's mechanism of action on the iris and in pigmentary glaucoma.

Experimental Protocols and Data

Long-Term Adjunctive Therapy in Pigmentary Glaucoma

A study investigated the long-term effects of this compound as an adjunctive therapy in patients with pigmentary glaucoma.

-

Experimental Design:

-

Participants: 16 patients with pigmentary glaucoma.

-

Treatment Group: Received this compound 0.5% eye drops three times daily in addition to timolol 0.5% eye drops twice daily.

-

Control Group: 16 age- and sex-matched patients with pigmentary glaucoma treated with timolol 0.5% alone.

-

Duration: 36 months.

-

Primary Outcome Measures: Computerized tonography to assess total outflow facility (C) and the Po/C ratio (Q).

-

-

Quantitative Data:

| Parameter | Baseline (Mean ± SD) | 36 Months (Mean ± SD) | p-value |

| Total Outflow Facility (C) (ml min⁻¹ mm Hg⁻¹) | 0.17 ± 0.04 | 0.22 ± 0.07 | 0.010 |

| Po/C Ratio (Q) | 113.39 ± 31.02 | 89.22 ± 51.66 | 0.036 |

Prevention of Exercise-Induced IOP Increase in Pigmentary Dispersion Syndrome

This investigation explored the prophylactic use of this compound to prevent IOP spikes after exercise in patients with pigmentary dispersion syndrome (PDS).

-

Experimental Design:

-

Participants: Three young myopic males with PDS.

-

Intervention:

-

Baseline: Participants underwent 30 minutes of jogging on a treadmill. IOP and computerized tonography were measured 10 minutes post-exercise.

-

Follow-up (after one month): Participants repeated the same exercise after pre-treatment with this compound 0.5% eyedrops (one drop at 30, 20, and 10 minutes before exercise). IOP and tonography were measured 10 minutes post-exercise.

-

-

Primary Outcome Measures: Intraocular pressure (IOP) and tonographic total outflow facility (C value).

-

-

Quantitative Data:

| Condition | IOP (mmHg) (Mean; Range) | Tonography C Value (Mean; Range) |

| Post-Exercise (No Pre-treatment) | 30.33 (19 to 45) | 0.09 (0.04 to 0.16) |

| Post-Exercise (this compound Pre-treatment) | 23.33 (18 to 28) | 0.14 (0.10 to 0.20) |

Postoperative IOP Control after Cataract Surgery

A double-blind, randomized controlled trial compared intraocular this compound with acetylcholine for reversing mydriasis and its effect on postoperative IOP after cataract extraction.

-

Experimental Design:

-

Participants: 90 patients undergoing extracapsular cataract extraction with intraocular lens implantation.

-

Treatment Groups (30 eyes each):

-

Balanced salt solution (control)

-

0.25% this compound (intraocular)

-

1% acetylcholine (intraocular)

-

-

Outcome Measures: Pupillary diameter and IOP measured at various time points post-surgery.

-

-

Key Finding: The study reported a significant reduction of the postoperative intraoperative pressure rise with both this compound and acetylcholine compared to the control group. Specific quantitative IOP data was not available in the abstract.

Experimental Workflow for Pigmentary Glaucoma Studies

Caption: Workflow of key clinical investigations of this compound in glaucoma-related conditions.

Discussion and Future Directions

The available evidence, though limited, suggests that this compound's utility in glaucoma management may be confined to specific, niche applications. In pigmentary glaucoma and PDS, its potential to reduce pigment dispersion and mitigate IOP spikes warrants further, more extensive clinical trials. The findings from the cataract surgery study also suggest a possible role in controlling postoperative IOP elevation.

However, it is crucial to reiterate that this compound is not a primary IOP-lowering agent in the same vein as prostaglandins, beta-blockers, or carbonic anhydrase inhibitors. Its effect on IOP in the broader glaucoma population appears to be insignificant.

Future research should focus on:

-

Larger, multicenter, randomized controlled trials to confirm the long-term efficacy and safety of this compound in pigmentary glaucoma.

-

Investigations into the optimal dosing and formulation for this specific indication.

-

Elucidation of the precise molecular mechanisms underlying the observed effects on aqueous humor dynamics in pigmentary glaucoma.

-

Evaluation of its potential in other forms of secondary glaucoma where pigment dispersion may play a role.

Conclusion

Preliminary investigations into the use of this compound for glaucoma treatment have yielded intriguing, albeit not definitive, results. While it does not serve as a broad-spectrum anti-glaucoma medication, its unique mechanism of action on the iris dilator muscle presents a plausible therapeutic strategy for managing pigmentary glaucoma and preventing exercise-induced IOP spikes in PDS. The data, while promising, is derived from small-scale studies. Therefore, a cautious and evidence-based approach is necessary, with a clear need for more robust clinical data before this compound can be considered a standard of care for any glaucoma subtype. For now, it remains an interesting subject for further research and development in the field of ophthalmology.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Dapiprazole Ophthalmic Solution from Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapiprazole hydrochloride is an alpha-adrenergic blocking agent used in ophthalmology to reverse iatrogenically induced mydriasis (pupil dilation) produced by adrenergic or parasympatholytic agents.[1][2][3] It acts as a selective alpha-1 adrenoceptor antagonist in the smooth muscle of the iris dilator muscle, leading to miosis (pupil constriction).[1][2] this compound is a sterile, white, lyophilized powder that is soluble in water. This document provides detailed protocols for the preparation of a 0.5% this compound ophthalmic solution from powder for research and development purposes, based on the formulation of the commercially available product.

Materials and Equipment

-

This compound hydrochloride powder (sterile)

-

Mannitol

-

Sodium chloride

-

Hydroxypropyl methylcellulose (HPMC)

-

Edetate sodium (EDTA)

-

Sodium phosphate dibasic

-

Sodium phosphate monobasic

-

Benzalkonium chloride (as a preservative)

-

Water for Injection (WFI)

-

Sterile vials and dropper assemblies

-

Analytical balance

-

pH meter

-

Osmometer

-

Sterile filtration apparatus (e.g., 0.22 µm syringe filter)

-

Laminar flow hood or aseptic processing area

-

Autoclave

-

Vortex mixer or magnetic stirrer

Quantitative Data Summary

The following tables summarize the formulation and physicochemical properties of the final 0.5% this compound ophthalmic solution.

Table 1: Formulation of 0.5% this compound Ophthalmic Solution

| Component | Concentration (% w/v) | Concentration (mg/mL) | Purpose |

| This compound Hydrochloride | 0.5% | 5 mg/mL | Active Ingredient |

| Mannitol | 2.0% | 20 mg/mL | Tonicity Agent |

| Sodium Chloride | q.s. | q.s. | Tonicity Agent |

| Hydroxypropyl Methylcellulose | 0.4% | 4 mg/mL | Viscosity Agent |

| Edetate Sodium | 0.01% | 0.1 mg/mL | Chelating Agent |

| Sodium Phosphate Dibasic | q.s. | q.s. | Buffering Agent |

| Sodium Phosphate Monobasic | q.s. | q.s. | Buffering Agent |

| Benzalkonium Chloride | 0.01% | 0.1 mg/mL | Preservative |

| Water for Injection | q.s. to 100% | q.s. to 1 mL | Vehicle |

q.s. = quantum sufficit (as much as is sufficient)

Table 2: Physicochemical Properties of Reconstituted 0.5% this compound Ophthalmic Solution

| Parameter | Value |

| pH | Approximately 6.6 |

| Osmolarity | Approximately 415 mOsm |

| Appearance | Clear, colorless, slightly viscous solution |

| Storage | 20° - 25°C (68° - 77°F) |

| Stability | 21 days after reconstitution |

Experimental Protocols

Protocol 1: Preparation of Sterile Diluent (5 mL)

This protocol describes the preparation of the vehicle for reconstituting the this compound hydrochloride powder.

-

Preparation of Buffer Solution: In a sterile beaker within a laminar flow hood, dissolve appropriate amounts of sodium phosphate dibasic and sodium phosphate monobasic in approximately 4 mL of Water for Injection to achieve a final pH of approximately 6.6.

-

Addition of Excipients: To the buffer solution, add and dissolve the following excipients in order, ensuring each is fully dissolved before adding the next:

-

Mannitol (100 mg)

-

Hydroxypropyl methylcellulose (20 mg)

-

Edetate sodium (0.5 mg)

-

Sodium Chloride (adjust quantity to achieve final osmolarity of ~415 mOsm)

-

Benzalkonium chloride (0.5 mg)

-

-

Final Volume Adjustment: Add Water for Injection to bring the total volume to 5 mL.

-

Sterilization: Sterilize the diluent by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

Protocol 2: Reconstitution of this compound Hydrochloride Powder

This protocol details the steps for preparing the final 0.5% ophthalmic solution. All procedures should be performed using aseptic technique in a laminar flow hood.

-

Weighing: Accurately weigh 25 mg of sterile this compound hydrochloride powder. For research purposes where a commercial kit is not used, this powder should be handled in a sterile environment.

-

Transfer: Aseptically transfer the 25 mg of this compound hydrochloride powder into a sterile vial.

-

Reconstitution: Aseptically add 5 mL of the prepared sterile diluent to the vial containing the this compound powder.

-

Mixing: Secure a sterile dropper assembly onto the vial and shake for several minutes to ensure the powder is completely dissolved and the solution is well mixed.

-

Inspection: Visually inspect the final solution to ensure it is clear, colorless, and free of any particulate matter. Discard if the solution is not clear and colorless.

Protocol 3: Quality Control Assays

-

pH Measurement: Determine the pH of the final solution using a calibrated pH meter. The expected pH is approximately 6.6.

-

Osmolarity Measurement: Measure the osmolarity of the solution using a calibrated osmometer. The expected value is approximately 415 mOsm.

-

Sterility Testing: Perform sterility testing according to standard pharmacopeial methods to ensure the absence of microbial contamination.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in the iris.

Experimental Workflow for this compound Solution Preparation

Caption: Experimental workflow for preparing and testing the this compound solution.

References

Application Notes and Protocols for Reversing Tropicamide-Induced Mydriasis with Dapiprazole in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the use of dapiprazole, an α-adrenergic antagonist, to reverse mydriasis induced by the muscarinic antagonist tropicamide in laboratory animals. Tropicamide is a commonly used mydriatic agent in ophthalmic research and preclinical studies for its ability to dilate the pupil, facilitating the examination of posterior eye structures. However, prolonged mydriasis can be distressing to the animals and may interfere with subsequent procedures or observations. This compound offers a pharmacological solution to safely and effectively reverse this dilation.

Tropicamide induces mydriasis by blocking muscarinic receptors on the iris sphincter muscle, leading to its relaxation and subsequent pupil dilation.[1][2][3] this compound, on the other hand, exerts its miotic effect by blocking α1-adrenergic receptors in the iris dilator muscle, causing its relaxation and a reduction in pupil size.[1] This targeted mechanism allows for the reversal of mydriasis without significantly affecting other ocular parameters like ciliary muscle contraction.[2]

These protocols are intended to provide a framework for researchers to conduct studies on the reversal of tropicamide-induced mydriasis in a controlled and reproducible manner.

Data Presentation

The following tables summarize quantitative data from a key study investigating the efficacy of intraocular this compound in reversing mydriasis induced by a combination of 10% phenylephrine and 0.5% tropicamide in rabbits.

Table 1: Pupil Diameter in Rabbits Before and After Mydriasis Induction

| Measurement Time | Mean Pupil Diameter (mm) | Standard Error (SE) |

| Before Mydriatics | 5.3 | 0.31 |

| After Mydriatics | 8.7 | 0.22 |

Table 2: Dose-Related Miotic Effect of Intraocular this compound in Rabbits

| This compound Concentration | Mean Pupil Diameter After this compound (mm) | Standard Error (SE) |

| 0.05% | 5.6 | 0.29 |

Experimental Protocols

Protocol 1: Topical Administration of this compound to Reverse Tropicamide-Induced Mydriasis in Rabbits

This protocol outlines the procedure for inducing mydriasis with tropicamide and subsequently reversing it with topically administered this compound in rabbits.

Materials:

-

Healthy adult New Zealand White rabbits

-

Tropicamide ophthalmic solution (0.5% or 1%)

-

This compound hydrochloride ophthalmic solution (0.5%)

-

Sterile saline solution (for control eye)

-

Calibrated pupilometer or a high-resolution digital camera with a macro lens and a ruler for scale

-

Animal restraining device suitable for rabbits

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) - optional, for baseline measurements

-

Micropipette or calibrated dropper for precise volume administration

Procedure:

-

Animal Acclimatization and Baseline Measurements:

-

Allow rabbits to acclimate to the laboratory environment.

-

Gently restrain the rabbit.

-

Measure the baseline pupil diameter of both eyes under consistent, dim lighting conditions. An infrared camera can be used to obtain measurements in complete darkness. Measurements can be taken using a pupilometer or by capturing high-resolution images for later analysis with image processing software.

-

-

Induction of Mydriasis:

-

Instill one to two drops (approximately 50 µL) of tropicamide ophthalmic solution into the conjunctival sac of the test eye(s).

-

The contralateral eye can serve as a control and receive an equal volume of sterile saline.

-

Wait for 20-30 minutes for maximal mydriasis to occur.

-

Measure the pupil diameter of both eyes to confirm mydriasis.

-

-

Reversal of Mydriasis:

-

Instill one to two drops (approximately 50 µL) of 0.5% this compound ophthalmic solution into the conjunctival sac of the tropicamide-treated eye(s).

-

For the control eye, instill an equal volume of sterile saline.

-

-

Post-Treatment Monitoring and Data Collection:

-

Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after this compound administration.

-

Continue measurements until the pupil returns to its baseline size or for a predetermined study duration.

-

Record any adverse reactions, such as conjunctival hyperemia, which is a known side effect of this compound.

-

Protocol 2: Intracameral Administration of this compound for Mydriasis Reversal in Rabbits (Surgical Setting)

This protocol is adapted from a study involving the intracameral use of this compound and is suitable for researchers working in a surgical or terminal procedure context.

Materials:

-

Healthy adult New Zealand White rabbits

-

Anesthesia and surgical preparation supplies

-

Tropicamide ophthalmic solution (0.5%) combined with phenylephrine (10%) for robust mydriasis

-

Sterile, preservative-free this compound solution at desired concentrations (e.g., 0.01%, 0.05%)

-

Sterile balanced salt solution

-

30-gauge needle and syringe

-

Operating microscope with a measuring reticle or an integrated camera for image capture

Procedure:

-

Anesthesia and Mydriasis Induction:

-

Anesthetize the rabbit according to an approved institutional protocol.

-

Induce mydriasis by topical application of a combination of 10% phenylephrine and 0.5% tropicamide.

-

Measure the baseline pupil diameter under the operating microscope.

-

Wait for maximal mydriasis and record the pupil diameter.

-

-

Intracameral Injection:

-

Under sterile surgical conditions, create a clear corneal or limbal paracentesis.

-

Slowly inject 0.2 mL of the desired this compound concentration (or balanced salt solution for control) into the anterior chamber.

-

-

Post-Injection Monitoring:

-

Measure the pupil diameter immediately after the injection and at subsequent time points as required by the experimental design.

-

Monitor for any signs of intraocular inflammation or other adverse effects.

-

Visualizations

Caption: Signaling pathways of pupil size regulation and drug intervention.

Caption: Experimental workflow for this compound reversal of mydriasis.

References

- 1. Effects of intraocular this compound in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Intraocular this compound for the reversal of mydriasis after extracapsular cataract extraction with intraocular lens implantation. Part I: Dose-response correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dapiprazole Administration Protocol for Cataract Surgery Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapiprazole is a potent alpha-1 adrenergic receptor antagonist that has been investigated for its utility in ophthalmic applications, particularly for the reversal of mydriasis.[1] In the context of cataract surgery, pharmacologically induced mydriasis is essential for adequate visualization of the lens and surgical manipulation. However, prolonged pupillary dilation post-surgery can lead to photophobia, blurred vision, and patient discomfort. This compound offers a potential mechanism to reverse this dilation, contributing to a more rapid visual recovery. These application notes provide a detailed overview of the administration protocols for this compound in cataract surgery research, based on published clinical studies.

Mechanism of Action

This compound hydrochloride acts as a selective alpha-1 adrenergic receptor antagonist.[2] In the eye, the iris dilator muscle is primarily innervated by sympathetic nerve fibers that release norepinephrine, which acts on alpha-1 adrenergic receptors to cause muscle contraction and subsequent pupillary dilation (mydriasis).[3][4] this compound competitively blocks these receptors, inhibiting the action of norepinephrine and allowing the parasympathetically innervated iris sphincter muscle to constrict the pupil (miosis).[1] The predominant alpha-1 adrenergic receptor subtype in the iris dilator muscle is the α1A-adrenoceptor.

Signaling Pathway of this compound in the Iris Dilator Muscle

References

Application Notes and Protocols for Measuring Pupillary Response to Dapiprazole Using Infrared Pupillometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapiprazole is a potent and selective alpha-1 adrenoceptor antagonist.[1] In ophthalmic applications, it is used to reverse mydriasis (pupil dilation) induced by sympathomimetic agents like phenylephrine or parasympatholytic agents such as tropicamide.[2][3] Its mechanism of action involves blocking the alpha-1 adrenergic receptors on the iris dilator muscle, leading to muscle relaxation and subsequent pupillary constriction (miosis).[2][4] this compound's effect is primarily localized to the eye with negligible systemic absorption.

Infrared pupillometry is an objective and non-invasive technology that provides precise and reproducible measurements of pupil size and dynamic pupillary light reflexes. This technique is invaluable for quantifying the pharmacological effects of ophthalmic drugs on the pupil. By capturing high-resolution images of the pupil under controlled infrared illumination, pupillometers can accurately measure various parameters, including pupil diameter, constriction and dilation velocities, and response latency.